molecular formula C11H15Cl2O5PS2 B1604510 Chlorthiophos sulfone CAS No. 25900-20-3

Chlorthiophos sulfone

Cat. No.: B1604510
CAS No.: 25900-20-3
M. Wt: 393.2 g/mol
InChI Key: MPRACNRRCIRJDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorthiophos sulfone typically involves the oxidation of Chlorthiophos. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions . The process requires careful monitoring to ensure the complete conversion of Chlorthiophos to its sulfone derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction is typically carried out in a batch or continuous flow process, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorthiophos sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorthiophos sulfone is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chlorthiophos sulfone involves its interaction with biological molecules, particularly enzymes involved in the nervous system. It acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual neurotoxicity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dichloro-4-methylsulfonylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O5PS2/c1-4-16-19(20,17-5-2)18-10-6-9(13)11(7-8(10)12)21(3,14)15/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRACNRRCIRJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948807
Record name O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25900-20-3
Record name Chlorthiophos sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025900203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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